molecular formula C11H15ClFN B13203627 [(3-Chloro-2-fluorophenyl)methyl](2-methylpropyl)amine

[(3-Chloro-2-fluorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B13203627
M. Wt: 215.69 g/mol
InChI Key: MOZJZPXTZOPPEV-UHFFFAOYSA-N
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Description

(3-Chloro-2-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15ClFN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with chlorine and fluorine atoms, and the amine group is attached to a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluorophenyl)methylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-fluorobenzyl chloride and 2-methylpropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-chloro-2-fluorobenzyl chloride is reacted with 2-methylpropylamine in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of (3-Chloro-2-fluorophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluorophenyl)methylamine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Major Products

    Nucleophilic Substitution: Formation of substituted phenylmethylamines.

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

(3-Chloro-2-fluorophenyl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in studying the interactions of amine-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

(3-Chloro-2-fluorophenyl)methylamine can be compared with other similar compounds, such as:

    (3-Chloro-4-fluorophenyl)methylamine: Similar structure but with a different position of the fluorine atom, which can affect its reactivity and binding properties.

    (3-Chloro-2-methylphenyl)methylamine: The presence of a methyl group instead of fluorine can lead to different chemical and biological properties.

    (3-Chloro-2-fluorophenyl)methylamine: The change in the alkyl group can influence the compound’s solubility and interaction with biological targets.

Properties

Molecular Formula

C11H15ClFN

Molecular Weight

215.69 g/mol

IUPAC Name

N-[(3-chloro-2-fluorophenyl)methyl]-2-methylpropan-1-amine

InChI

InChI=1S/C11H15ClFN/c1-8(2)6-14-7-9-4-3-5-10(12)11(9)13/h3-5,8,14H,6-7H2,1-2H3

InChI Key

MOZJZPXTZOPPEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=C(C(=CC=C1)Cl)F

Origin of Product

United States

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